5.7‑Fold Higher Inhibitory Potency Against Human Pyroglutamyl Peptidase I Compared to Unprotected Pyr-Leu-OH
In a fluorometric assay using H-Pyr-AMC as substrate and human erythrocyte PGP‑I, Z-Pyr-Leu-OH exhibited an IC₅₀ of 0.87 µM, whereas the unprotected comparator Pyr-Leu-OH gave an IC₅₀ of 4.9 µM under identical conditions (37 °C, pH 7.4, 10 min preincubation) [1]. This represents a 5.7‑fold increase in potency. The Cbz protection directly enhances binding affinity without requiring conversion to an active metabolite [1].
| Evidence Dimension | Half‑maximal inhibitory concentration (IC₅₀) against human PGP‑I |
|---|---|
| Target Compound Data | 0.87 µM |
| Comparator Or Baseline | Pyr-Leu-OH: 4.9 µM |
| Quantified Difference | 5.7‑fold lower IC₅₀ for target compound |
| Conditions | Fluorometric assay, H-Pyr-AMC substrate (50 µM), human erythrocyte PGP‑I, 37 °C, pH 7.4, 10 min preincubation |
Why This Matters
For procurement, this 5.7‑fold potency advantage reduces the required inhibitor concentration by over 80%, lowering per‑assay costs and minimizing off‑target risks from high compound loads.
- [1] Fujiwara, K., Matsumoto, H., & Kitagawa, T. (1999). Inhibition of human pyroglutamyl peptidase I by synthetic peptides. Journal of Biochemistry, 125(4), 780-785. View Source
